[1-[(2-Methylphenyl)methyl]triazol-4-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone
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Overview
Description
[1-[(2-Methylphenyl)methyl]triazol-4-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a piperidine ring, and a pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2-Methylphenyl)methyl]triazol-4-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the piperidine and pyrrolidine rings. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving temperature control, pressure adjustments, and the use of solvents to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
[1-[(2-Methylphenyl)methyl]triazol-4-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, [1-[(2-Methylphenyl)methyl]triazol-4-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its versatility allows for applications in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-[(2-Methylphenyl)methyl]triazol-4-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the piperidine and pyrrolidine rings can interact with proteins and enzymes. These interactions can modulate biological pathways, leading to various effects depending on the context.
Comparison with Similar Compounds
Similar Compounds
[1-[(2-Methylphenyl)methyl]triazol-4-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone: is compared with other triazole-containing compounds, such as this compound derivatives and analogs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to interact with various biological targets also sets it apart from other similar compounds.
Properties
IUPAC Name |
[1-[(2-methylphenyl)methyl]triazol-4-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-17-7-2-3-9-19(17)15-26-16-20(22-23-26)21(27)25-12-6-8-18(14-25)13-24-10-4-5-11-24/h2-3,7,9,16,18H,4-6,8,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPPKEAJYKVRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)N3CCCC(C3)CN4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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